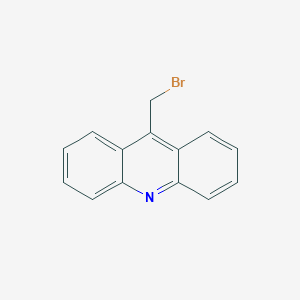

9-(Bromomethyl)acridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(bromomethyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYKBHQWLWIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165917 | |

| Record name | 9-Bromomethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-34-9 | |

| Record name | 9-Bromomethylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromomethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Bromomethyl)acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Synthesis of Acridine Derivatives

Introduction: From Coal Tar to Chemotherapy, the Dawn of Acridine Chemistry

First isolated from the heavy, acrid-smelling fraction of coal tar in 1870 by Carl Gräbe and Heinrich Caro, acridine was initially a chemical curiosity.[1] This stark, planar tricycle, a nitrogen-containing analogue of anthracene, would soon, however, capture the intense interest of chemists and medical researchers alike. Its derivatives became the basis for a new generation of dyes, and, more pivotally, some of the earliest synthetic antimicrobial agents. The urgent need for antimalarials during World War II, for instance, spurred the development of acridine-based drugs like mepacrine, a substitute for the then-scarce quinine.[1][2]

The journey from a byproduct of industrial coking to a cornerstone of medicinal chemistry is a story of innovative synthetic organic chemistry. The early methods developed to construct the acridine core and its derivatives laid the foundational grammar for what would become a vast and varied field of heterocyclic chemistry. This guide provides an in-depth technical exploration of these seminal, historically significant synthetic routes, offering not just procedural details but also insights into the mechanistic underpinnings and strategic considerations that guided the hands of early 20th-century chemists. We will delve into the Bernthsen, Ullmann, Lehmstedt-Tanasescu, and Friedländer syntheses, examining the logic behind these now-classic reactions and their enduring relevance.

The Bernthsen Acridine Synthesis: A Direct and Forceful Approach

First reported in 1884, the Bernthsen acridine synthesis is a direct and conceptually straightforward method for preparing 9-substituted acridines.[3][4] It involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, catalyzed by a Lewis acid, most commonly zinc chloride.[5][6]

Causality Behind Experimental Choices

The Bernthsen synthesis is a testament to the brute-force yet effective approaches of early organic chemistry. The high temperatures, often in the range of 200-270°C, are necessary to overcome the activation energy for the electrophilic acylation of the diarylamine and the subsequent dehydrative cyclization.[6] Zinc chloride, a potent Lewis acid, plays a crucial role in activating the carboxylic acid, rendering it a more potent electrophile.[7] The reaction is often carried out with an excess of the carboxylic acid, which can also serve as a solvent at the high reaction temperatures. The use of polyphosphoric acid (PPA) was later introduced as an alternative catalyst, allowing for lower reaction temperatures, albeit often with a trade-off in yield.[6]

Reaction Mechanism

The mechanism of the Bernthsen synthesis proceeds through several key steps:

-

Activation of the Carboxylic Acid: The Lewis acid (ZnCl₂) coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Electrophilic Aromatic Substitution: The activated acyl group is attacked by the electron-rich diarylamine in a Friedel-Crafts-type acylation.

-

Intramolecular Cyclization: The resulting ketone undergoes an intramolecular electrophilic attack on the second aromatic ring.

-

Dehydration: The cyclic intermediate then undergoes dehydration to form the fully aromatic acridine ring system.

Diagram: Bernthsen Acridine Synthesis Workflow

Caption: Workflow for the Bernthsen Acridine Synthesis.

Experimental Protocol: Synthesis of 9-Phenylacridine

This protocol is a representative example of the Bernthsen synthesis.

Materials:

-

Diphenylamine

-

Benzoic acid

-

Anhydrous zinc chloride

Procedure:

-

In a round-bottom flask, thoroughly mix diphenylamine (1 equivalent), benzoic acid (2 equivalents), and anhydrous zinc chloride (2 equivalents).

-

Heat the mixture in an oil bath to 220-240°C for 24 hours. The mixture will become a dark, viscous melt.

-

After cooling, the solid mass is treated with a dilute solution of sodium hydroxide to neutralize the excess benzoic acid and decompose the zinc chloride complex.

-

The resulting crude 9-phenylacridine is then purified by recrystallization from a suitable solvent, such as ethanol.

Scope and Limitations

The Bernthsen synthesis is versatile, allowing for the preparation of a range of 9-alkyl and 9-aryl acridines.[3] However, the harsh reaction conditions can be a significant limitation. Substrates with thermally sensitive functional groups are often not compatible. The yields can be variable and are highly dependent on the specific substrates and reaction conditions used. For example, the reaction with formic acid to produce the parent acridine often gives poor yields.[3]

The Ullmann Condensation Route: A Stepwise Construction

The Ullmann condensation provides a more controlled, albeit multi-step, approach to the synthesis of acridines and their important precursors, acridones.[1] This pathway typically involves two key stages: the copper-catalyzed N-arylation to form an N-phenylanthranilic acid, followed by an acid-catalyzed intramolecular cyclization.

Causality Behind Experimental Choices

The Ullmann condensation addresses some of the limitations of the Bernthsen synthesis by employing milder conditions for the initial C-N bond formation. The use of a copper catalyst is essential for promoting the coupling of an aryl halide with an amine, a reaction that would otherwise require extremely harsh conditions.[1] The subsequent cyclization to the acridone is typically achieved with a strong acid, such as sulfuric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent.

Reaction Mechanism

Part 1: Ullmann Condensation to N-Phenylanthranilic Acid

The mechanism of the Ullmann condensation is complex and has been the subject of much study. A plausible pathway involves:

-

Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the N-arylated product and regenerate the copper(I) catalyst.

Part 2: Acid-Catalyzed Cyclization to Acridone

-

Protonation: The carboxylic acid of the N-phenylanthranilic acid is protonated by the strong acid catalyst.

-

Formation of an Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly electrophilic acylium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is attacked by the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution.

-

Deprotonation: A proton is lost from the intermediate to restore aromaticity, yielding the acridone.

Diagram: Ullmann Condensation and Cyclization Pathway

Sources

- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Foreword: The Enduring Relevance of the Acridine Scaffold

An In-depth Technical Guide to the Friedlander Synthesis of 9-Methylacridine

The acridine tricycle is a privileged heterocyclic scaffold that has been a cornerstone in the development of therapeutic agents and functional materials for over a century.[1] From its early use in antimalarial drugs to modern applications in oncology as DNA intercalators and topoisomerase inhibitors, the planar acridine ring system remains a focal point of intensive research.[2][3][4] 9-Methylacridine, in particular, serves as a fundamental building block for more complex derivatives and as a fluorescent probe in biological imaging.[2][5] The Friedlander synthesis, a classic and versatile annulation reaction first reported in 1882, provides a powerful and convergent route to construct the core of these vital molecules.[6][7]

This guide offers a comprehensive exploration of the Friedlander synthesis as applied to the preparation of 9-methylacridine. It is designed for researchers, medicinal chemists, and process development professionals, providing not just a procedural outline but also the underlying mechanistic principles and field-proven insights that ensure reproducibility and success.

The Friedlander Annulation: Mechanistic Underpinnings

The Friedlander synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing an α-methylene group, catalyzed by either acid or base.[8] The reaction proceeds via a cyclodehydration sequence to form a new quinoline or, in this case, a precursor to the acridine ring system. For the synthesis of 9-methylacridine, a logical and efficient pathway involves the reaction of 2-aminoacetophenone with cyclohexanone. This initial reaction does not directly yield the aromatic acridine but rather its hydrogenated precursor, 1,2,3,4-tetrahydro-9-methylacridine, which is subsequently aromatized.

The Core Reaction

The key C-C and C-N bond formations can proceed through two primary mechanistic pathways, the preferred route often being dictated by the specific reaction conditions (i.e., acid vs. base catalysis).[7][9]

-

Pathway A (Aldol-First): This route is often favored under base-catalyzed conditions. It begins with an intermolecular aldol condensation between the enolate of cyclohexanone and the carbonyl group of 2-aminoacetophenone. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the product.[6][10]

-

Pathway B (Schiff Base-First): Under acidic conditions, the reaction typically initiates with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and the carbonyl of cyclohexanone.[10] This is followed by tautomerization to an enamine, which then undergoes an intramolecular aldol-type cyclization and subsequent dehydration to form the final ring system.[10]

The diagram below illustrates the more commonly invoked Schiff base-first pathway under acid catalysis, a robust method for this transformation.

Caption: Acid-Catalyzed Friedlander Mechanism (Schiff Base-First)

Experimental Protocol: A Validated Two-Step Synthesis

This protocol is designed as a self-validating system. Each step includes clear benchmarks and characterization waypoints to ensure the integrity of the process before proceeding. The synthesis is presented in two distinct stages: the Friedlander annulation to form the tetrahydroacridine intermediate, followed by its aromatization.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminoacetophenone | ≥98% | Royalchem[11] | Yellow liquid/solid, light-sensitive.[11] |

| Cyclohexanone | ≥99% | Standard Supplier | - |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Standard Supplier | Catalyst |

| Toluene | Anhydrous | Standard Supplier | Solvent |

| Palladium on Carbon (Pd/C) | 10 wt. % | Standard Supplier | Aromatization Catalyst |

| Maleic Acid | ≥99% | Standard Supplier | Hydrogen Acceptor |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For neutralization |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying |

| Silica Gel | 60 Å, 230-400 mesh | - | For chromatography |

| Standard Glassware | - | - | Round-bottom flask, condenser, Dean-Stark trap |

Workflow Overview

Caption: Two-Step Synthesis Workflow for 9-Methylacridine

Step-by-Step Methodology

Part A: Synthesis of 1,2,3,4-Tetrahydro-9-methylacridine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-aminoacetophenone (13.5 g, 100 mmol), cyclohexanone (11.8 g, 120 mmol), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mol%).

-

Solvent Addition: Add 150 mL of anhydrous toluene to the flask.

-

Cyclodehydration: Heat the mixture to reflux (approx. 110-120 °C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical yield: 1.8 mL). The reaction is typically complete within 4-6 hours.

-

Expert Insight: The azeotropic removal of water is critical. It drives the reaction equilibrium towards the product, preventing reversible reactions and maximizing yield, a hallmark of a robust protocol.

-

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydroacridine intermediate as a viscous oil or low-melting solid. This crude product is often of sufficient purity to proceed to the next step without further purification.

Part B: Aromatization to 9-Methylacridine

-

Reaction Setup: In a 250 mL round-bottom flask, combine the crude 1,2,3,4-tetrahydro-9-methylacridine (from the previous step, approx. 100 mmol), 10% palladium on carbon (1.0 g, ~5 wt. %), and maleic acid (23.2 g, 200 mmol).

-

Causality Note: Maleic acid acts as a sacrificial hydrogen acceptor. As the tetrahydroacridine is dehydrogenated by the Pd/C catalyst, the maleic acid is hydrogenated to succinic acid. This is a safer and more practical alternative to using a gaseous oxidant at high temperatures.

-

-

Reaction: Heat the mixture with stirring. The reaction is typically conducted neat (without solvent) or in a high-boiling solvent like diphenyl ether. Heat to 180-200 °C for 2-3 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate 8:2).

-

Work-up: Cool the reaction mixture until it solidifies. Dissolve the solid mass in hot ethanol. Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.

-

Purification:

-

Reduce the volume of the ethanolic filtrate under vacuum.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[10]

-

Combine the fractions containing the pure product (visualized by UV light) and remove the solvent.

-

Recrystallize the resulting solid from ethanol/water or a similar suitable solvent system to obtain pure 9-methylacridine as yellow needles.[12]

-

Characterization and Data

The identity and purity of the final product must be rigorously confirmed. The following data are characteristic of 9-methylacridine.

| Parameter | Expected Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [13][14] |

| Molecular Weight | 193.25 g/mol | [13][14] |

| Appearance | Yellow crystalline powder/needles | [5][12] |

| Melting Point | 117-118 °C | [12] |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (d), ~7.7 (t), ~7.5 (t), ~3.0 (s, 3H, -CH₃) | [15] |

| Mass Spectrum (EI) | m/z: 193 (M⁺), 192 (M-H)⁺, 178 (M-CH₃)⁺ | [13] |

Trustworthiness Check: The protocol is self-validating. A successful synthesis will yield a product with a sharp melting point and spectral data (NMR, MS) that perfectly match the established values for 9-methylacridine. Any deviation would indicate impurities or an incorrect structure, prompting a review of the purification steps.

Conclusion for the Modern Researcher

The Friedlander synthesis remains a highly relevant and powerful tool in the arsenal of the modern organic and medicinal chemist. While newer, more sophisticated methods for heterocycle synthesis have been developed, the operational simplicity, use of readily available starting materials, and scalability of the Friedlander reaction ensure its continued use.[16] This two-step approach to 9-methylacridine is robust, grounded in well-understood reaction mechanisms, and provides a reliable pathway to a key synthetic intermediate. By understanding the causality behind each step—from the choice of catalyst to the method of aromatization—researchers can confidently adapt and apply this foundational reaction to the synthesis of novel acridine derivatives for drug discovery and materials science.

References

- BenchChem. (n.d.). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- Wikipedia. (2023, December 2). Friedländer synthesis.

- ResearchGate. (n.d.). Synthesis of quinolines by dehydrogenative reaction of 2-aminobenzyl alcohol and ketones.

- Camps, R. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.

- J&K Scientific LLC. (n.d.). Friedländer Synthesis.

- PrepChem.com. (n.d.). Preparation of 9-methylacridine.

- ChemicalBook. (n.d.). 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum.

- Chem-Impex. (n.d.). 9-Methylacridine.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- NIST. (n.d.). Acridine, 9-methyl-. NIST WebBook.

- PubMed Central (PMC) - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis.

- BenchChem. (n.d.). Application Notes: 9-Methylacridine-4-carboxylic Acid Derivatives in Flow Cytometry.

- NIST. (n.d.). Acridine, 9-methyl- (UV/Visible spectrum). NIST WebBook.

- PubChemLite. (n.d.). 9-methylacridine (C14H11N).

- ChemicalBook. (n.d.). 9-METHYLACRIDINE synthesis.

- BenchChem. (n.d.). An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid.

- Royalchem. (n.d.). 2-Aminoacetophenone (CAS 551-93-9) | ≥98% Quinoline Precursor.

- PubMed Central (PMC) - NIH. (2022, October 28). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties.

- Mol-Instincts. (n.d.). 9-METHYLACRIDINE 611-64-3 wiki.

Sources

- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. royal-chem.com [royal-chem.com]

- 12. prepchem.com [prepchem.com]

- 13. Acridine, 9-methyl- [webbook.nist.gov]

- 14. Acridine, 9-methyl- [webbook.nist.gov]

- 15. 9-METHYLACRIDINE(611-64-3) 1H NMR [m.chemicalbook.com]

- 16. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 9-(Bromomethyl)acridine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(Bromomethyl)acridine is a versatile heterocyclic compound that has garnered significant attention in the scientific community for its utility as a fluorescent labeling agent, a DNA intercalator, and a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique chemical architecture, featuring a planar acridine core and a reactive bromomethyl group, underpins its diverse applications in medicinal chemistry, bio-conjugation, and analytical sciences.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and insights into its mechanism of action, empowering researchers to effectively harness its potential in their scientific endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

Physical Properties

This compound is typically a pale yellow to brown crystalline powder.[1] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Melting Point | 160-165 °C | [3] |

| Boiling Point | 420.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.508 g/cm³ (Predicted) | [4] |

| Appearance | Pale yellow to brown powder | [1] |

| Solubility | Soluble in methanol and other organic solvents. | |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere. Moisture sensitive. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): A predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals: A singlet for the two protons of the bromomethyl group (-CH₂Br) and a series of multiplets in the aromatic region corresponding to the protons of the acridine ring system.[4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the C-H stretching of the aromatic rings and the methylene group, C=C and C=N stretching vibrations of the acridine core, and the C-Br stretching of the bromomethyl group.[6][7]

1.2.3. UV-Visible (UV-Vis) Spectroscopy

Acridine derivatives typically exhibit strong absorption in the UV-Vis region due to their extended π-conjugated system. The UV-Vis spectrum of this compound in a suitable solvent like ethanol would show characteristic absorption maxima.[8]

1.2.4. Fluorescence Spectroscopy

While this compound itself is fluorescent, its primary utility in fluorescence applications stems from the stable and highly fluorescent derivatives it forms upon reaction with analytes. For instance, after derivatization with glutathione, the resulting conjugate exhibits an excitation maximum (λex) at approximately 335 nm and an emission maximum (λem) at around 469 nm in a phosphate buffer at pH 7.0.[3] The fluorescence quantum yield of acridine derivatives can be quite high, with some 9-aminoacridine derivatives exhibiting quantum yields up to 0.95.[9]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the bromomethyl group and the properties of the acridine ring system.

Nucleophilic Substitution Reactions

The bromomethyl group at the 9-position is highly susceptible to nucleophilic attack, making it an excellent alkylating agent.[2] This reactivity is the cornerstone of its application as a derivatizing agent and in bioconjugation. Common nucleophiles that react with this compound include:

-

Carboxylic Acids: To form fluorescent esters for HPLC analysis.

-

Thiols: Such as cysteine residues in proteins or glutathione.

-

Amines: Including primary and secondary amines, and the amino groups of amino acids and peptides.

Nucleophilic substitution at the bromomethyl group.

DNA Intercalation

The planar aromatic structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is the basis for the development of acridine-based anticancer agents.[2][10]

Mechanism of DNA intercalation by the acridine core.

Synthesis of this compound

This compound is typically synthesized from 9-methylacridine via a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

Representative Synthetic Protocol

Reaction: Synthesis of this compound from 9-Methylacridine.

Materials:

-

9-Methylacridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-methylacridine in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Workflow for the synthesis of this compound.

Applications and Experimental Protocols

The unique properties of this compound have led to its widespread use in various scientific disciplines.

HPLC Derivatization of Carboxylic Acids

This compound is an excellent derivatizing agent for carboxylic acids, converting them into highly fluorescent esters that can be detected with high sensitivity by HPLC with a fluorescence detector.[11]

4.1.1. Detailed Protocol for Fatty Acid Derivatization

Objective: To derivatize fatty acids with this compound for HPLC-fluorescence detection.

Materials:

-

Fatty acid standard or sample

-

This compound solution (e.g., 1 mg/mL in acetone)

-

Crown ether catalyst (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetone)

-

Anhydrous potassium carbonate

-

Acetone (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Vials with screw caps

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the fatty acid sample into a vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization Reaction:

-

To the dried sample, add 100 µL of the this compound solution.

-

Add 50 µL of the crown ether catalyst solution.

-

Add a small amount (a few milligrams) of anhydrous potassium carbonate.

-

Seal the vial tightly and heat at 60-80 °C for 30-60 minutes in the dark.

-

-

Sample Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with acetonitrile to a suitable concentration for HPLC analysis.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~365 nm and emission at ~410 nm.[12]

-

Bioconjugation and Labeling of Biomolecules

The reactivity of the bromomethyl group allows for the covalent attachment of the acridine fluorophore to biomolecules such as proteins and peptides, enabling their detection and study.[1]

4.2.1. Protocol for Labeling a Cysteine-Containing Peptide

Objective: To label a peptide containing a cysteine residue with this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in DMF or DMSO to a concentration of 0.1-1 mM.[13]

-

Reaction Setup:

-

Add a 1.1 to 1.5-fold molar excess of this compound (dissolved in a small amount of DMF or DMSO) to the peptide solution.

-

Add a base such as TEA or DIPEA to maintain a slightly basic pH to facilitate the reaction with the thiol group of cysteine.

-

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C, protected from light.[13]

-

Purification:

-

Purify the labeled peptide from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with PBS.

-

Monitor the elution of the labeled peptide by measuring the absorbance at 280 nm (for the peptide) and at the absorption maximum of the acridine dye.

-

-

Characterization: Confirm the successful labeling and determine the degree of labeling using mass spectrometry and UV-Vis spectroscopy.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[14]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[15][16] Do not dispose of down the drain.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a reactive handle for covalent modification and a fluorescent reporter group makes it an indispensable reagent for a wide range of applications, from sensitive analytical detection to the study of complex biological processes. By understanding its properties and following established protocols, scientists can effectively leverage the capabilities of this powerful molecule to advance their research.

References

- Wiley-VCH. (2007). Supporting Information.

- Synthesis of new Bis- and Tetra-Acridines. (2008). Molecules.

- A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC. (n.d.). Benchchem.

- This compound BioReagent, suitable for fluorescence, ≥97.0% (HPLC). (n.d.). Sigma-Aldrich.

- Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents. (n.d.). Thermo Fisher Scientific.

- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatiz

- Supporting Information 9-Aminoacridine Peptide Derivatives as Versatile Reporter Systems for Use in Fluorescence Lifetime Assays. (2010). The Royal Society of Chemistry.

- This compound | 1556-34-9. (n.d.). J&K Scientific.

- Discovery and Characterization of Acridine Radical Photoreductants. (2020).

- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.

- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. (n.d.).

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- This compound, 98%, derivatization grade | 1556-34-9. (n.d.). J&K Scientific.

- This compound [for HPLC Labeling], min 98% (HPLC), 1 gram. (n.d.). CP Lab Safety.

- This compound. (n.d.). Chem-Impex.

- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Heterocycles.

- This compound | CAS 1556-34-9. (n.d.). Santa Cruz Biotechnology.

- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).

- Peptide Labeling. (n.d.). Sigma-Aldrich.

- Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW Sydney.

- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Molecules.

- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific.

- SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. (2008). Chemical and Pharmaceutical Bulletin.

- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2010).

- BJOC - Search Results. (n.d.). Beilstein Journals.

- AK Scientific, Inc.

- Application Notes and Protocols for Labeling Proteins with Acridine Dyes. (n.d.). Benchchem.

- 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- This compound, CAS No. 1556-34-9. (n.d.). iChemical.

- Hazardous Laboratory Chemicals Disposal Guide. (2003). CRC Press.

- Characterization of Acridine Orange in Homogeneous Media: A Supportive Study and Validation of Its Potential for Photo-Applic

- Acridine orange. (n.d.). Oregon Medical Laser Center.

- This compound BioReagent, fluorescence, = 97.0 HPLC 1556-34-9. (n.d.). Sigma-Aldrich.

- Peptide Labeling Reagents. (n.d.).

- 9(10H)-Acridinone. (n.d.). NIST WebBook.

- Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. (1981). Biophysical Chemistry.

- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. (2007). Physical Chemistry Chemical Physics.

- What is the best way of labeling a short peptide without changing its structure too much?. (2015).

- Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. (2020).

- 3-Amino-6-methoxy-9-(2-hydroxyethylamino) acridine: a new fluorescent dye to detect Mycoplasma contamination in cell cultures. (1984). Journal of Histochemistry & Cytochemistry.

Sources

- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Synthesis of new Bis- and Tetra-Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound BioReagent, fluorescence, = 97.0 HPLC 1556-34-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. irispublishers.com [irispublishers.com]

- 9. rsc.org [rsc.org]

- 10. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bch.ro [bch.ro]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. aksci.com [aksci.com]

- 15. otago.ac.nz [otago.ac.nz]

- 16. unsw.edu.au [unsw.edu.au]

9-(Bromomethyl)acridine: A Comprehensive Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of 9-(Bromomethyl)acridine, a versatile reagent pivotal in fluorescence-based analytical chemistry and a foundational scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical properties, synthesis, and multifaceted applications of this compound, with a focus on its utility as a pre-column derivatization agent in High-Performance Liquid Chromatography (HPLC) and as a DNA intercalating agent.

Core Compound Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in a research setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1556-34-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀BrN | [1][2][3][4] |

| Molecular Weight | 272.14 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to brown powder | [3][4] |

| Melting Point | 160-165 °C | [3][4] |

| Solubility | Soluble in methanol | [5] |

| Storage Conditions | Store at 2-8 °C under an inert gas | [3][4] |

Synthesis and Reactivity

The synthetic pathway to this compound is a critical aspect for its availability and use in various research applications. A common and effective method involves the bromination of its precursor, 9-methylacridine.

Synthesis of 9-Methylacridine Precursor

The Bernthsen acridine synthesis is a classical and robust method for preparing the 9-methylacridine scaffold. This reaction involves the condensation of diphenylamine with a carboxylic acid, in this case, acetic acid, in the presence of a Lewis acid catalyst such as zinc chloride.[6][7] The reaction proceeds at elevated temperatures, and modern adaptations often employ microwave irradiation to significantly reduce reaction times from hours to minutes.[8]

A general laboratory-scale procedure for the synthesis of 9-methylacridine is as follows:

Experimental Protocol: Synthesis of 9-Methylacridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diphenylamine (1 equivalent), glacial acetic acid (5-10 equivalents), and anhydrous zinc chloride (4 equivalents).

-

Heating: Heat the reaction mixture to 200-220°C with constant stirring. For conventional heating, maintain this temperature for several hours.[7] For microwave-assisted synthesis, irradiate at 200W, maintaining a temperature of 200-210°C for approximately 5-10 minutes.[8]

-

Workup: After cooling, the reaction mixture is treated with aqueous ammonia to neutralize the acid and precipitate the crude product.

-

Purification: The crude 9-methylacridine is then purified by recrystallization, typically from ethanol, to yield greenish-brown needles.[7]

Bromination of 9-Methylacridine

The conversion of 9-methylacridine to this compound is achieved through a free-radical substitution reaction. This involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator like benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.

Generalized Protocol: Bromination of 9-Methylacridine

-

Reaction Setup: Dissolve 9-methylacridine in a suitable solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser and a light source to initiate the reaction.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Reflux the mixture with irradiation from a light source until the reaction is complete, which can be monitored by TLC.

-

Workup and Purification: After cooling, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of this compound is dominated by the labile bromine atom on the methyl group at the 9-position of the acridine ring. This makes it a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its application as a derivatizing agent.

The 9-position of the acridine ring system has a low electron density, which further enhances the electrophilicity of the bromomethyl group.[6]

Applications in Research and Development

This compound is a versatile molecule with significant applications in analytical chemistry and drug discovery, primarily owing to its fluorescent properties and its ability to interact with biological macromolecules.

Fluorescent Labeling and HPLC Derivatization

This compound is widely used as a pre-column derivatization reagent in HPLC for the sensitive detection of molecules containing nucleophilic functional groups, such as carboxylic acids and thiols. The derivatization reaction results in the formation of a highly fluorescent 9-acridinylmethyl derivative, which can be detected with high sensitivity using a fluorescence detector.

The derivatization of glutathione, a key antioxidant thiol in biological systems, with this compound yields a product with an excitation wavelength (λex) of 335 nm and an emission wavelength (λem) of 469 nm in a 0.1 M phosphate buffer at pH 7.0.[9]

Experimental Protocol: Derivatization of Fatty Acids for HPLC Analysis

The following is a generalized protocol for the derivatization of fatty acids with this compound, adapted from established methods for similar fluorescent tagging agents.[10][11]

-

Sample Preparation: Prepare a solution of the fatty acid sample in a suitable organic solvent (e.g., acetonitrile).

-

Derivatization Reaction:

-

To the fatty acid solution, add an excess of this compound solution.

-

Add a catalyst, such as a crown ether (e.g., 18-crown-6) and anhydrous potassium carbonate, to facilitate the reaction.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). The reaction should be carried out in the dark to prevent photodecomposition of the acridine moiety.

-

-

Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

-

HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for the 9-acridinylmethyl ester derivative.

-

Diagram of the Derivatization Workflow

Caption: Schematic of an acridine derivative intercalating into the DNA double helix.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is classified as a skin, eye, and respiratory irritant. [9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. When handling the powder, a dust mask is recommended.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials. As it is moisture-sensitive, storage under an inert gas is recommended. [3][4]

Conclusion

This compound is a powerful and versatile tool for researchers in both analytical chemistry and drug discovery. Its high reactivity, coupled with the fluorescent and DNA-intercalating properties of the acridine core, makes it an invaluable reagent for sensitive analytical applications and a promising scaffold for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and proper handling is crucial for its successful and safe implementation in the laboratory.

References

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

- PrepChem.

- J. Heterocyclic Chem. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]

- Nacalai Tesque.

- AOCS.

- Farmacia Journal. DNA INTERCALATING ABILITY OF FOUR ACRIDINE-N-OXYDES DERIVATIVES INVESTIGATED BY SPECTRAL AND ELECTROCHEMICAL TECHNIQUES. [Link]

- Current Medicinal Chemistry.

- Molecules. Synthesis of new Bis- and Tetra-Acridines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 11. Synthesis of new Bis- and Tetra-Acridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 9-(Bromomethyl)acridine for Researchers and Drug Development Professionals

In the landscape of biomedical research and pharmaceutical development, precision and reliability are paramount. The chemical tools we employ must be well-understood to ensure the validity of our experimental outcomes. 9-(Bromomethyl)acridine, a versatile fluorescent labeling reagent, is a prime example of such a tool. Its utility in the sensitive detection of carboxylic acids, particularly fatty acids, has made it an invaluable asset in various analytical methodologies. This guide provides a comprehensive overview of the critical physicochemical properties of this compound—its solubility and stability—offering a foundational understanding for its effective application in the laboratory.

Core Physicochemical Properties of this compound

This compound is a pale yellow to brown crystalline powder.[1] A thorough understanding of its fundamental properties is the first step toward its successful application.

| Property | Value | Reference |

| CAS Number | 1556-34-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Melting Point | 160-165 °C | [3] |

| Appearance | Pale yellow to brown powder/crystal | [1] |

Solubility Profile: A Practical Guide for Solvent Selection

The solubility of this compound is a critical determinant of its utility in various experimental settings. While it is known to be soluble in methanol, a broader understanding of its solubility in common laboratory solvents is essential for preparing stock solutions and reaction mixtures.[4][5]

Based on its chemical structure, a polycyclic aromatic system with a reactive benzylic bromide, its solubility is predicted to be higher in polar aprotic solvents and lower in non-polar and some polar protic solvents.

Table of Expected Solubilities:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent capable of solvating both the aromatic rings and the polarizable bromomethyl group. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent that effectively dissolves many organic compounds. |

| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent commonly used in HPLC, it is expected to be a good solvent for this compound. |

| Methanol (MeOH) | Moderate | A polar protic solvent, confirmed to dissolve this compound.[4][5] |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Dichloromethane (DCM) | Moderate | A non-polar aprotic solvent that can dissolve many organic compounds. |

| Water | Low | The large hydrophobic acridine core leads to poor solubility in aqueous solutions. |

| Hexane | Low | A non-polar solvent, unlikely to effectively solvate the polar aspects of the molecule. |

Experimental Protocol for Determining Solubility:

A pragmatic approach to determining the precise solubility in a solvent of interest involves the following steps:

-

Preparation: Add a small, known amount of this compound to a vial.

-

Solvent Addition: Incrementally add a known volume of the desired solvent to the vial.

-

Agitation: Vigorously vortex or sonicate the mixture after each solvent addition to facilitate dissolution.

-

Observation: Continue adding solvent until the solid is completely dissolved.

-

Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the known mass of the compound.

Stability: Ensuring the Integrity of Your Reagent and Data

The stability of this compound is a crucial factor that can influence the accuracy and reproducibility of experimental results.[1] Degradation of the reagent can lead to a loss of reactivity and the formation of interfering byproducts.

Storage and Handling

To maintain its integrity, this compound should be stored in a cool, dark, and dry place, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] Exposure to light, moisture, and elevated temperatures should be minimized.

Chemical Stability and Reactivity

The primary mode of reactivity for this compound is the nucleophilic substitution of the bromide ion. The electron-withdrawing nature of the acridine ring system makes the methylene carbon highly electrophilic and susceptible to attack by nucleophiles.[6]

Photostability: Acridine derivatives are known to be photosensitive. Exposure to UV light can lead to photochemical reactions and degradation.[9] Therefore, all solutions containing this compound and its derivatives should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Application in Fluorescent Labeling of Carboxylic Acids

The high reactivity of the bromomethyl group makes this compound an excellent reagent for the fluorescent labeling of carboxylic acids, enabling their sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC).[10]

Reaction Mechanism: A Classic S(_N)2 Pathway

The derivatization of a carboxylic acid with this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction. In this mechanism, the carboxylate anion, acting as the nucleophile, attacks the electrophilic methylene carbon of this compound. This attack occurs from the backside, leading to the displacement of the bromide leaving group in a single, concerted step.

Caption: SN2 reaction of a carboxylate with this compound.

Step-by-Step Protocol for Fluorescent Labeling of Fatty Acids

This protocol provides a general framework for the derivatization of fatty acids with this compound for subsequent HPLC analysis. Optimization may be required depending on the specific fatty acid and sample matrix.

Materials:

-

This compound

-

Fatty acid standard or sample

-

Anhydrous Acetonitrile (HPLC grade)

-

A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

-

Crown ether (e.g., 18-crown-6) as a phase-transfer catalyst (optional, but recommended)

-

Vortex mixer

-

Heating block or water bath

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Dissolve the fatty acid sample in a minimal amount of anhydrous acetonitrile. If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried completely.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Prepare a stock solution of the base in anhydrous acetonitrile.

-

If using, prepare a stock solution of the crown ether in anhydrous acetonitrile.

-

-

Derivatization Reaction:

-

To the fatty acid solution, add an excess of the this compound solution.

-

Add the base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate.

-

Add the crown ether solution to solubilize the carboxylate salt in the organic solvent.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). The reaction should be carried out in the dark.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After the incubation period, cool the reaction mixture to room temperature.

-

The reaction mixture can often be directly diluted with the mobile phase and injected into the HPLC system. Alternatively, a simple workup to remove excess reagents may be necessary.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the 9-acridinylmethyl ester. The derivatized product exhibits fluorescence with an excitation maximum around 335 nm and an emission maximum around 469 nm.

-

Caption: Experimental workflow for fatty acid derivatization.

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of carboxylic acids. A comprehensive understanding of its solubility and stability is essential for its effective and reliable use in research and development. By following the guidelines and protocols outlined in this technical guide, scientists can ensure the integrity of their experiments and the accuracy of their results, ultimately contributing to the advancement of their respective fields.

References

- PubMed. Fluorescent photoremovable precursor (acridin-9-ylmethyl)

- ResearchGate. (PDF) Fluorescent photoremovable precursor (acridin-9-ylmethyl)

- ResearchGate. (PDF)

- The Royal Society of Chemistry. Fluorescent Photoremovable precursors (acridin-9-ylmethyl)

- PubMed.

- PubMed. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols. [Link]

- ResearchGate.

- PubMed. N-(9-acridinyl)

- ResearchGate. REACTIONS AT C-9 OF ACRIDINE DERIVATIVES. PART ml. Stanis2aw Skonieceny Laboratorv of Chemistry and Biochemistry of Antitumour C. [Link]

- Nelson Labs. Solubility for Common Extractable Compounds. [Link]

- ResearchGate.

- Nacalai Tesque.

- The University of Northern Colorado. Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. [Link]

- AOCS Lipid Library.

- Stenutz. This compound. [Link]

- PubMed Central. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. [Link]

- ResearchGate. Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines | Request PDF. [Link]

- PubMed. Equilibrium and Kinetics of Bromine Hydrolysis. [Link]

- CP Lab Safety. This compound [for HPLC Labeling], min 98% (HPLC), 1 gram. [Link]

- 上海如吉生物科技发展有限公司. This compound ≥97.0% (HPLC). [Link]

- PubMed. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. [Link]

- ResearchGate. Fluorescence Spectra of 9-Anthracenecarboxylic Acid in Heterogeneous Environments | Request PDF. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound ≥97.0% (HPLC) - CAS:1556-34-9 - 如吉生物科技 [shruji.com]

- 4. This compound CAS#: 1556-34-9 [m.chemicalbook.com]

- 5. This compound | 1556-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 1556-34-9 [chemicalbook.com]

fluorescence excitation and emission spectra of 9-(Bromomethyl)acridine

An In-Depth Technical Guide to the Fluorescence Spectroscopy of 9-(Bromomethyl)acridine: Principles, Protocols, and Applications

Executive Summary

This compound (9-BMA) is a versatile chemical tool of significant interest to researchers in biochemistry, analytical chemistry, and drug development. While the acridine core is a well-known fluorophore, the unique utility of 9-BMA lies not in its intrinsic fluorescence, but in its capacity as a pro-fluorogenic derivatization agent . The presence of a highly reactive bromomethyl group at the 9-position allows for covalent labeling of nucleophilic analytes, most notably thiols and carboxylic acids. This reaction transforms the weakly fluorescent 9-BMA into a strongly fluorescent conjugate, providing a classic "turn-on" signal that is ideal for sensitive quantification and detection. This guide provides a comprehensive overview of the fundamental principles governing the fluorescence of 9-BMA derivatives, detailed experimental protocols for their spectral characterization, and an exploration of their key applications. We delve into the causality behind experimental choices, focusing on the critical influence of the solvent environment and providing self-validating protocols to ensure scientific integrity.

The Acridine Fluorophore and the Role of the 9-(Bromomethyl) Group

The Acridine Core: A Foundation in Photophysics

The characteristic fluorescence of 9-BMA derivatives originates from the electronic structure of its tricyclic aromatic core, acridine. Like many polycyclic aromatic hydrocarbons, acridine exhibits strong absorption in the ultraviolet (UV) and violet regions of the spectrum, corresponding to π-π* electronic transitions. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule rapidly returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The spectral properties of the acridine core are highly sensitive to substitution and its local environment.

The Principle of Pro-Fluorescence: A Chemically-Triggered "Light Switch"

In its native state, this compound is a poor fluorophore. The presence of the bromine atom, a heavy atom, can promote intersystem crossing to the non-emissive triplet state, effectively quenching potential fluorescence. The true power of 9-BMA is unlocked upon its reaction with a nucleophile. The bromomethyl group serves as an excellent electrophilic site for Sₙ2 nucleophilic substitution.

Reaction Mechanism with Nucleophiles

The primary application of 9-BMA involves its reaction with biological thiols (R-SH), such as glutathione (GSH) or cysteine residues in proteins.[1][2] The thiol's sulfur atom acts as the nucleophile, attacking the methylene carbon and displacing the bromide ion. This forms a stable and highly fluorescent acridinylmethyl thioether derivative. This covalent modification eliminates the quenching effect of the bromine atom and alters the electronic properties of the acridine ring, resulting in a dramatic increase in fluorescence quantum yield. This "turn-on" mechanism provides a high signal-to-background ratio, which is essential for sensitive detection.

Caption: Reaction mechanism of 9-BMA with a thiol nucleophile.

Spectroscopic Properties of this compound Derivatives

General Spectral Characteristics

Once derivatized, 9-BMA adducts exhibit distinct spectral profiles. For instance, the glutathione adduct of 9-BMA in a neutral phosphate buffer shows a characteristic excitation maximum (λex) around 335 nm and an emission maximum (λem) near 469 nm . It is important to note that the emission spectrum can be broad and may display additional vibronic structures or shoulders, with some reports noting lower maxima at 413 nm, 447 nm, and 468 nm, which can be influenced by the specific adduct and its environment.

The Critical Role of the Solvent Environment (Solvatochromism)

The fluorescence emission of acridine derivatives is highly susceptible to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[3][4] This occurs because the dipole moment of the acridine molecule often increases upon excitation from the ground state (S₀) to the first excited singlet state (S₁).

In polar solvents, the surrounding solvent molecules will reorient themselves around the excited-state fluorophore to stabilize the larger dipole moment. This process, called solvent relaxation, lowers the energy of the excited state before fluorescence emission occurs.[5] Consequently, the energy gap between the relaxed excited state and the ground state is reduced, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.[5] This effect is a critical consideration when designing experiments, as changes in the solvent matrix can lead to significant shifts in emission maxima, which could be misinterpreted as a different molecular species if not properly controlled.

Caption: Solvent effects on the excited state of a fluorophore.

| 9-BMA Derivative | Solvent/Medium | λex (nm) | λem (nm) | Reference |

| Glutathione Adduct | 0.1 M Phosphate, pH 7.0 | 335 | 469 | |

| Generic Acridine | Carbon Tetrachloride | ~380 | 544, 575 | [3] |

| Generic Acridine | Ethanol | ~380 | 546, 571 | [3] |

| Generic Acridine | Acetonitrile | ~380 | 541, 571 | [3] |

Table 1: Representative spectral properties of 9-BMA derivatives and the parent acridine core in various media. Note that the generic acridine data illustrates the principle of solvatochromism.

Key Photophysical Parameters & Their Significance

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A higher quantum yield indicates a brighter fluorophore and leads to greater sensitivity in analytical assays. The derivatization of 9-BMA with a thiol transforms it from a low-quantum-yield compound to a high-quantum-yield adduct, which is the basis of its use as a turn-on probe. Measuring the quantum yield requires comparison against a known standard, such as quinine sulfate or rhodamine B, under identical experimental conditions.[6]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[7] Typical lifetimes for organic fluorophores are in the nanosecond range. Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore in a specific environment and is generally independent of probe concentration.[7] This makes lifetime measurements particularly robust for quantitative analysis in complex biological systems where concentrations may be unknown or variable. The lifetime can also be sensitive to environmental factors like pH, ion concentration, and binding to macromolecules, providing an additional layer of information.

Experimental Protocols for Spectral Characterization

Materials and Instrumentation

-

Instrumentation: A calibrated spectrofluorometer capable of scanning both excitation and emission wavelengths.

-

Cuvettes: 1 cm path length quartz cuvettes are required for UV excitation.

-

Reagents:

-

This compound (≥97.0% purity)

-

Analyte (e.g., L-Glutathione, reduced)

-

Solvents: Spectroscopic grade acetonitrile or ethanol for stock solutions; ultrapure water for buffers.

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0).

-

Protocol 1: In-Situ Derivatization and Spectral Measurement of a Thiol Adduct

This protocol describes a self-validating system where the generation of a fluorescent signal is directly dependent on the successful reaction with the target analyte.

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 9-BMA in acetonitrile. Causality: Acetonitrile is used for its polarity and ability to dissolve 9-BMA without reacting with it.

-

Prepare a 10 mM stock solution of L-Glutathione in 0.1 M phosphate buffer (pH 7.0). Prepare this solution fresh.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, add 2.9 mL of 0.1 M phosphate buffer.

-

Add 50 µL of the 10 mM L-Glutathione stock solution (final concentration ~170 µM).

-

Initiate the reaction by adding 10 µL of the 10 mM 9-BMA stock solution (final concentration ~34 µM). A molar excess of the thiol ensures complete consumption of the labeling reagent.

-

Prepare a "blank" sample containing only the buffer and the 9-BMA stock solution to measure background fluorescence.

-

-

Incubation:

-

Vortex the tubes gently and incubate at room temperature for 15-30 minutes in the dark. Causality: Incubation in the dark is crucial to prevent photobleaching of the acridine fluorophore.

-

-

Spectrofluorometer Setup:

-

Set the excitation and emission slit widths to a value that provides adequate signal without saturating the detector (e.g., 5 nm).

-

-

Data Acquisition:

-

Emission Spectrum: Transfer the reacted solution to a quartz cuvette. Set the excitation wavelength to 335 nm and scan the emission from 360 nm to 600 nm.

-

Excitation Spectrum: Set the emission monochromator to the observed emission maximum (approx. 469 nm) and scan the excitation wavelength from 250 nm to 450 nm.

-

Subtract the spectrum of the blank from the sample spectrum to obtain the net fluorescence.

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol uses the comparative method described by Williams et al.

-

Select a Standard: Choose a quantum yield standard with absorption and emission properties that overlap with the 9-BMA adduct. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) is a common choice for this spectral region.

-

Prepare Solutions: Prepare a series of dilute solutions of both the 9-BMA adduct (prepared as in Protocol 1) and the standard in the same solvent/buffer.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength to be used for fluorescence (e.g., 335 nm). Adjust concentrations so that the absorbance is below 0.1 to avoid inner filter effects.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Calculate Quantum Yield: Integrate the area under the fluorescence emission curve for both the sample (S) and the reference standard (R). The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR × (IS / IR) × (AR / AS) × (nS² / nR²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

ΦR is the known quantum yield of the reference standard.

-

Experimental Workflow Diagram

Sources

- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new fluorescent probe for sensing of biothiols and screening of acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. journalcsij.com [journalcsij.com]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Derivatization of Carboxylic Acids with 9-(Bromomethyl)acridine for Fluorometric Analysis

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism and practical application of 9-(bromomethyl)acridine as a pre-column derivatization reagent for the sensitive fluorescent detection of carboxylic acids, particularly fatty acids, in high-performance liquid chromatography (HPLC). We will delve into the underlying chemical principles of the esterification reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for successful derivatization. This document is intended for researchers, scientists, and drug development professionals who require highly sensitive and selective quantification of carboxylic acids in complex matrices.

Introduction: The Significance of Fluorescent Labeling in Carboxylic Acid Analysis

Carboxylic acids are a functionally diverse class of molecules integral to numerous biological and pharmaceutical systems. From fatty acids in lipidomics to drug molecules bearing carboxyl functional groups, their accurate quantification is paramount. However, many carboxylic acids lack a native chromophore or fluorophore, rendering their direct detection by common HPLC techniques like UV-Vis or fluorescence challenging, especially at low concentrations.

Fluorescent derivatization addresses this limitation by covalently attaching a fluorophore to the analyte of interest. This compound is a highly effective fluorescent labeling reagent for carboxylic acids. The resulting 9-acridinylmethyl esters exhibit strong blue fluorescence, enabling their detection at picomolar levels.[1] This guide will focus on the mechanism and practical execution of this essential derivatization technique.

The Reaction Mechanism: A Nucleophilic Substitution Approach

The esterification of carboxylic acids with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Key Players and Their Roles

-

This compound: This reagent serves as the electrophile. The bromine atom, being a good leaving group, is attached to a methylene group which is, in turn, connected to the electron-withdrawing acridine ring system. This benzylic-like positioning makes the methylene carbon highly susceptible to nucleophilic attack.

-

Carboxylic Acid: The carboxylic acid is the nucleophile, but not directly. In its protonated form, the carboxyl group is a weak nucleophile.

-

The Catalyst (Base): A base is required to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate anion. Common bases for this reaction include tetraethylammonium carbonate.[1]

The Step-by-Step SN2 Mechanism

The reaction proceeds in a concerted, single-step mechanism:

-

Deprotonation of the Carboxylic Acid: The basic catalyst, such as the carbonate from tetraethylammonium carbonate, abstracts the acidic proton from the carboxylic acid to form a carboxylate anion. This dramatically increases the nucleophilicity of the oxygen atoms.

-

Nucleophilic Attack: The newly formed carboxylate anion acts as a potent nucleophile and attacks the electrophilic methylene carbon of this compound.

-

Transition State: A transient, high-energy transition state is formed where the carboxylate oxygen is forming a new bond with the methylene carbon, and the carbon-bromine bond is simultaneously breaking.

-

Displacement of the Leaving Group: The bromide ion is displaced, and a new ester bond is formed, resulting in the fluorescent 9-acridinylmethyl ester.

The overall reaction can be summarized as follows:

Caption: Overall workflow of the derivatization reaction.

Why an SN2 Mechanism?

The reaction follows an SN2 pathway due to the following factors:

-

Primary Alkyl Halide: The bromine is attached to a primary carbon (the methylene group), which is sterically unhindered, allowing for backside attack by the nucleophile.

-

Strong Nucleophile: The carboxylate anion is a strong nucleophile.

-

Polar Aprotic Solvent: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), which solvates the cation of the base but does not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[1]

Experimental Protocol: A Validated Method for Fatty Acid Derivatization

The following protocol is adapted from established methods for the derivatization of fatty acids with this compound for HPLC analysis.[1] This protocol is designed to be a self-validating system, with each step contributing to the overall success and reproducibility of the derivatization.

Reagents and Materials

-

This compound solution (e.g., 1 mg/mL in DMF)

-